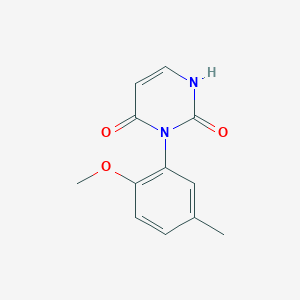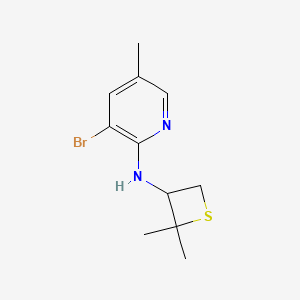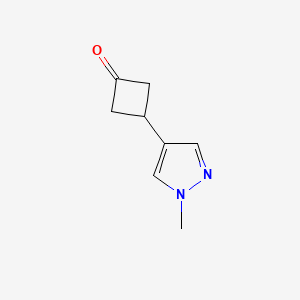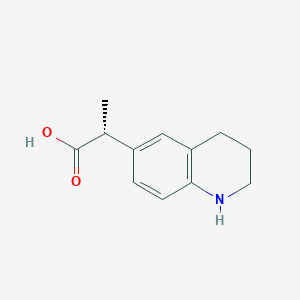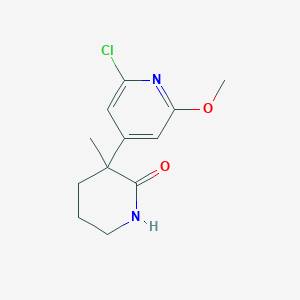
3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one is a chemical compound that features a piperidinone core substituted with a chloromethoxypyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one typically involves the reaction of 2-chloro-6-methoxypyridine with a suitable piperidinone derivative under controlled conditions. Common reagents used in the synthesis include lithium borohydride and ethanol in tetrahydrofuran (THF) at room temperature . Another method involves the use of borane-THF complex in THF, followed by refluxing and subsequent purification .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted pyridinyl derivatives with various functional groups.
Scientific Research Applications
3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxypyridin-4-yl)methanol: A related compound with a similar pyridinyl structure but different functional groups.
(2-Chloro-6-methoxypyridin-4-yl)methanamine: Another similar compound with an amine group instead of a piperidinone core.
Uniqueness
3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its piperidinone core and chloromethoxypyridinyl substitution make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
3-(2-chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one |
InChI |
InChI=1S/C12H15ClN2O2/c1-12(4-3-5-14-11(12)16)8-6-9(13)15-10(7-8)17-2/h6-7H,3-5H2,1-2H3,(H,14,16) |
InChI Key |
CPBPOOBJBUGWRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCNC1=O)C2=CC(=NC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


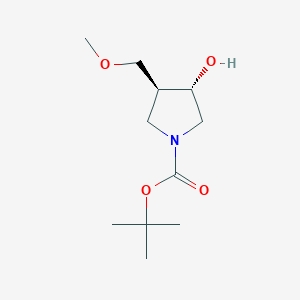
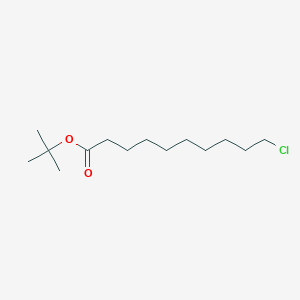
![(3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B13338650.png)
![8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13338657.png)
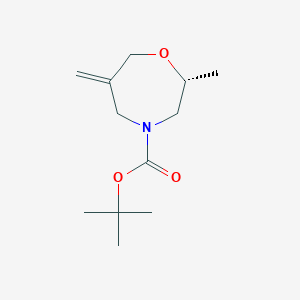
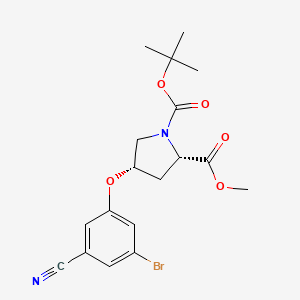

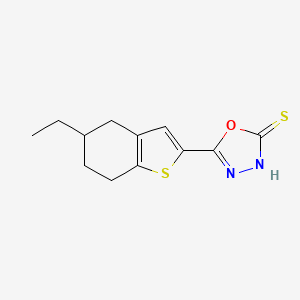
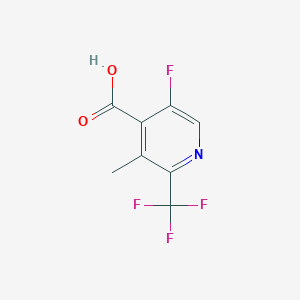
![2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13338703.png)
